

Application Notes and Protocols: ARL67156 Trisodium Hydrate Solubility in Aqueous Buffers

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Compound of Interest

Compound Name: ARL67156 trisodium hydrate

Cat. No.: B14013411

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Introduction

ARL67156 trisodium hydrate is a selective inhibitor of ectonucleotidases, including NTPDase1 (CD39) and NTPDase3. By blocking the hydrolysis of extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP), ARL67156 plays a crucial role in modulating purinergic signaling. This pathway is implicated in a variety of physiological and pathological processes, including neurotransmission, inflammation, and cancer. Accurate preparation of ARL67156 solutions in biologically relevant buffers is critical for reliable and reproducible experimental outcomes. These application notes provide a summary of the known solubility of **ARL67156 trisodium hydrate** and detailed protocols for determining its solubility in common aqueous buffers.

Physicochemical Properties

Property	Value
Molecular Formula	$C_{15}H_{21}Br_2N_5Na_3O_{12}P_3 \cdot xH_2O$
Molecular Weight	785.05 g/mol (anhydrous basis)[1][2]
Appearance	White to off-white solid powder
Storage	Store at -20°C[3]

Quantitative Solubility Data

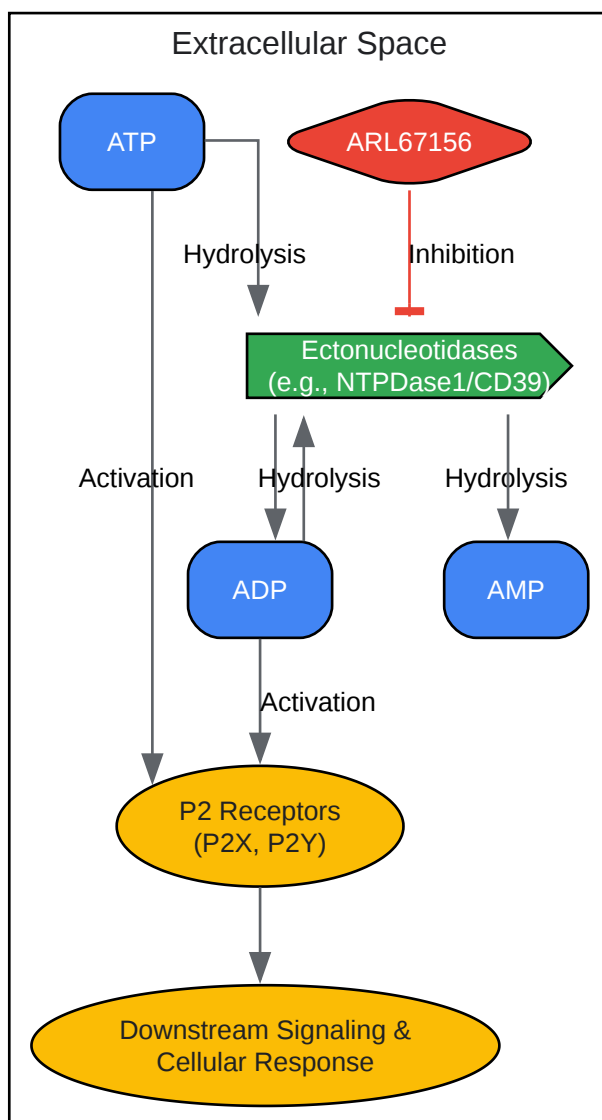
ARL67156 trisodium hydrate exhibits good solubility in water. However, its solubility in dimethyl sulfoxide (DMSO) is reported inconsistently across different suppliers, with most indicating it is insoluble, while at least one suggests it is soluble[4]. It is therefore recommended to experimentally verify its solubility in DMSO if required for a specific application. The available quantitative data for its aqueous solubility is summarized below.

Solvent	Reported Solubility	Molar Concentration (approx.)	Notes
Water	>20 mg/mL	>25.5 mM	General observation from multiple suppliers.
Water	Soluble to 20 mM[3]	20 mM	
Water	15.78 mg/mL	20 mM	
Water	25 mg/mL[5]	31.8 mM	Ultrasonic treatment may be required to achieve this concentration[5].
DMSO	Insoluble	-	This information is conflicting and should be verified.
DMSO	< 1 mg/mL (insoluble or slightly soluble)[5]	< 1.27 mM	
DMSO	Soluble[4]	-	

Note: The solubility in specific aqueous buffers such as Phosphate-Buffered Saline (PBS), Tris-buffered saline (TBS), and HEPES-buffered saline has not been explicitly reported in the literature. Therefore, it is essential for researchers to determine the solubility in their specific buffer of choice using the protocols provided below.

Signaling Pathway of ARL67156 Action

ARL67156 inhibits the enzymatic activity of cell-surface ectonucleotidases, primarily NTPDases. These enzymes are responsible for the sequential hydrolysis of extracellular ATP to ADP and then to adenosine monophosphate (AMP). By inhibiting these enzymes, ARL67156 prevents the degradation of ATP and ADP, thereby prolonging their signaling effects through purinergic P2 receptors (P2X and P2Y).



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Figure 1: Mechanism of ARL67156 Action.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This "gold standard" method determines the solubility of a compound at equilibrium and is recommended for generating accurate solubility data for publications and regulatory submissions.

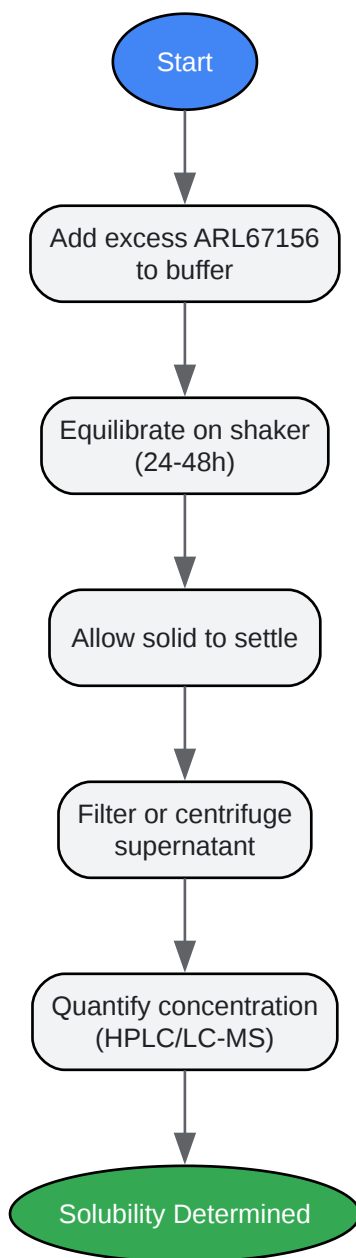
Materials:

- **ARL67156 trisodium hydrate** powder
- Selected aqueous buffers (e.g., PBS, TRIS, HEPES at desired pH and concentration)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Microcentrifuge
- 0.22 µm syringe filters
- Calibrated analytical balance
- HPLC-UV or LC-MS system for quantification

Procedure:

- **Preparation:** Add an excess amount of **ARL67156 trisodium hydrate** powder to a glass vial containing a known volume (e.g., 1-5 mL) of the desired aqueous buffer. The presence of undissolved solid is crucial for achieving saturation.
- **Equilibration:** Tightly seal the vials and place them on an orbital shaker set to a constant speed (e.g., 200 rpm) and temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.

- **Sample Collection:** After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour to permit the excess solid to settle.
- **Separation of Undissolved Solid:** Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a 0.22 μm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes and collect the supernatant.
- **Quantification:**
 - Prepare a standard curve of ARL67156 in the same buffer.
 - Dilute the filtered supernatant with the buffer to a concentration that falls within the linear range of the standard curve.
 - Analyze the diluted sample and standards using a validated HPLC-UV or LC-MS method to determine the concentration of dissolved ARL67156.
- **Calculation:** The determined concentration represents the thermodynamic solubility of ARL67156 in the tested buffer.



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Figure 2: Thermodynamic Solubility Workflow.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is suitable for rapid screening of solubility in multiple buffers or formulations, though it may overestimate solubility compared to the thermodynamic method.

Materials:

- **ARL67156 trisodium hydrate** powder
- Water (for stock solution)
- 96-well plates (filter plates and UV-transparent plates)
- Plate shaker
- Plate reader (nephelometer or UV-Vis spectrophotometer)
- Multichannel pipettes

Procedure:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of ARL67156 in water (e.g., 20 mM). Ensure the compound is fully dissolved, using sonication if necessary^[5].
- **Serial Dilution:** In a 96-well plate, perform serial dilutions of the stock solution into the respective aqueous buffers (PBS, TRIS, HEPES, etc.).
- **Incubation:** Seal the plate and incubate on a plate shaker at a controlled temperature for a defined period (e.g., 1-2 hours).
- **Detection (choose one):**
 - **Nephelometry:** Measure the turbidity (light scattering) of the solutions in each well. The lowest concentration at which a significant increase in turbidity is observed indicates the limit of kinetic solubility.
 - **Filtration and UV-Vis Spectroscopy:** Use a 96-well filter plate. After incubation, filter the solutions into a UV-transparent 96-well plate. Measure the UV absorbance at the λ_{max} of ARL67156. Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in the same buffers. The highest concentration that remains in solution is the kinetic solubility.

Conclusion

ARL67156 trisodium hydrate is a valuable tool for studying purinergic signaling. Understanding its solubility characteristics is paramount for designing and interpreting experiments accurately. While readily soluble in water, its solubility in specific experimental buffers should be confirmed empirically. The protocols provided herein offer robust methods for determining both thermodynamic and kinetic solubility, enabling researchers to prepare accurate and effective solutions for their studies.

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